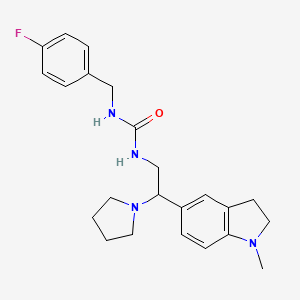
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cell growth, inflammation, and cell death. The compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, the compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. In addition, the compound has been shown to protect neurons from oxidative stress and cell death by activating the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea in lab experiments is its potential as a drug target for the treatment of various diseases. The compound has been shown to have potential anti-cancer, anti-inflammatory, and neuroprotective activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis of this compound is complex and requires several steps, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea. One direction is to further explore its potential as a drug target for the treatment of various diseases. This could involve further studies on its mechanism of action, as well as studies on its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a tool for studying various biological processes, such as cell growth, inflammation, and cell death. This could involve further studies on its biochemical and physiological effects, as well as studies on its interactions with other molecules and signaling pathways. Overall, 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a promising compound for scientific research, with potential applications in drug development and biological studies.
Synthesis Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea involves several steps. The first step is the reaction of 4-fluorobenzyl chloride with 1-methylindole to form 1-(4-fluorobenzyl)-1-methylindole. The second step involves the reaction of 1-(4-fluorobenzyl)-1-methylindole with N-(2-aminoethyl)-1-pyrrolidine to form 1-(4-fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potential anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, the compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-27-13-10-19-14-18(6-9-21(19)27)22(28-11-2-3-12-28)16-26-23(29)25-15-17-4-7-20(24)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLNPGEXPODIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2660540.png)
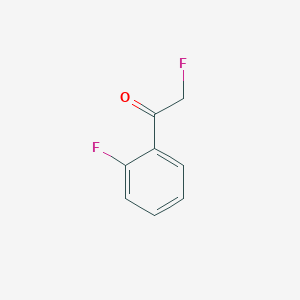
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)

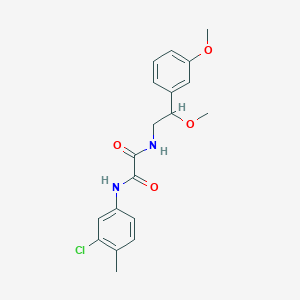
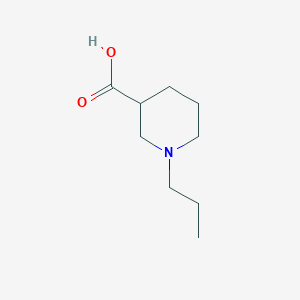
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)
![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)
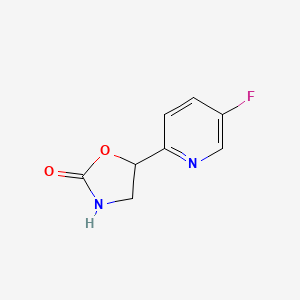
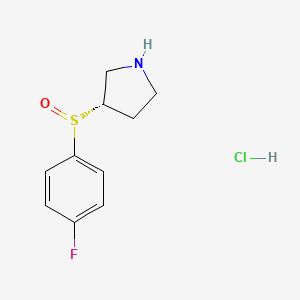

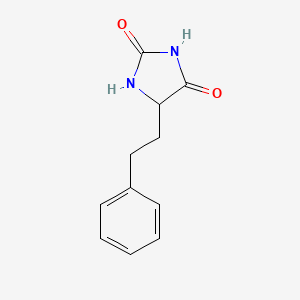

![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)